molecular formula C8H7Cl2NO2 B11944046 3,4-Dichlorophenyl methylcarbamate CAS No. 18315-50-9

3,4-Dichlorophenyl methylcarbamate

Cat. No.: B11944046
CAS No.: 18315-50-9
M. Wt: 220.05 g/mol
InChI Key: LOSYNXWKIXVLSZ-UHFFFAOYSA-N
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Description

3,4-Dichlorophenyl methylcarbamate is a chemical compound with the molecular formula C8H7Cl2NO2. It is a member of the carbamate family, which are esters of carbamic acid. This compound is known for its use as a pesticide, particularly as an insecticide, due to its ability to inhibit cholinesterase enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Dichlorophenyl methylcarbamate can be synthesized through the reaction of 3,4-dichloroaniline with methyl isocyanate. The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined under specific temperature and pressure conditions. The process is optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3,4-Dichlorophenyl methylcarbamate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated phenols, while reduction could produce amines .

Scientific Research Applications

3,4-Dichlorophenyl methylcarbamate has a wide range of applications in scientific research:

Mechanism of Action

3,4-Dichlorophenyl methylcarbamate exerts its effects by inhibiting cholinesterase enzymes, particularly acetylcholinesterase. This inhibition leads to the accumulation of acetylcholine in the synaptic cleft, resulting in continuous stimulation of the muscles, glands, and central nervous system. The compound forms a reversible complex with the enzyme, preventing the breakdown of acetylcholine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dichlorophenyl methylcarbamate is unique due to its specific inhibition of cholinesterase enzymes and its effectiveness as an insecticide. Compared to similar compounds, it has a distinct molecular structure that contributes to its specific mode of action and its broad-spectrum insecticidal properties .

Properties

CAS No.

18315-50-9

Molecular Formula

C8H7Cl2NO2

Molecular Weight

220.05 g/mol

IUPAC Name

(3,4-dichlorophenyl) N-methylcarbamate

InChI

InChI=1S/C8H7Cl2NO2/c1-11-8(12)13-5-2-3-6(9)7(10)4-5/h2-4H,1H3,(H,11,12)

InChI Key

LOSYNXWKIXVLSZ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)OC1=CC(=C(C=C1)Cl)Cl

Origin of Product

United States

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